molecular formula C14H17BF2O2 B1316104 (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 736987-78-3

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1316104
CAS No.: 736987-78-3
M. Wt: 266.09 g/mol
InChI Key: BMZXZTQQERUFEM-BQYQJAHWSA-N
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Description

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 736987-78-3) is a high-value boronic ester derivative of significant interest in advanced chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C 14 H 17 BF 2 O 2 and a molecular weight of 266.093 g/mol, serves as a crucial building block in cross-coupling reactions, most notably in Suzuki-Miyaura couplings . These reactions are fundamental for constructing complex biaryl and conjugated organic structures, which are core components in the development of active pharmaceutical ingredients (APIs) and functional materials. The compound's specific structure, featuring a rigid (E)-styryl backbone and fluorinated aromatic ring, makes it a versatile precursor in medicinal chemistry. Researchers utilize it to introduce the 2,4-difluorostyryl motif into target molecules, a segment known to influence the pharmacokinetic and binding properties of drug candidates. Furthermore, its applications extend to the synthesis of photo- and electroactive materials, as reviewed in Organic Chemistry Frontiers , where arylvinyl derivatives like this are key components for fluorogenic probes and electronic devices . Product Specifications: CAS Number: 736987-78-3; Molecular Formula: C 14 H 17 BF 2 O 2 ; Molecular Weight: 266.093 g/mol; Density: 1.099 g/mL at 25°C . Handling and Safety: This product is classified with specific hazard statements (H302, H312, H332) indicating harmful effects if swallowed, in contact with skin, or if inhaled . Researchers should consult the Safety Data Sheet and adhere to all laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)9-12(10)17/h5-9H,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZXZTQQERUFEM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584786
Record name 2-[(E)-2-(2,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736987-78-3
Record name 2-[(E)-2-(2,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-difluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styryl derivatives.

    Oxidation: The boron moiety can be oxidized to form boronic acids or esters.

    Substitution: The fluorine atoms on the styryl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: DMF, THF, toluene.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids/Esters: From oxidation reactions.

    Substituted Styrenes: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Reagents in Cross-Coupling Reactions
One of the primary applications of (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The compound acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the coupling of aryl halides with organoboron compounds to yield biaryl compounds.

Case Study: Synthesis of Biaryl Compounds
In a recent study, researchers utilized this compound to synthesize a series of biaryl derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The resulting biaryl compounds demonstrated potential as intermediates in pharmaceuticals and agrochemicals.

Materials Science

Fluorescent Materials
The compound has also been explored for its potential in materials science as a building block for fluorescent materials. Its unique electronic properties make it suitable for incorporation into polymers and small molecules that exhibit luminescence.

Case Study: Development of Fluorescent Polymers
A study investigated the incorporation of this compound into polymer matrices to develop new fluorescent materials. The resulting polymers exhibited enhanced thermal stability and fluorescence efficiency compared to traditional fluorescent materials. These findings suggest potential applications in organic light-emitting diodes (OLEDs) and sensors.

Medicinal Chemistry

Potential Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. Its ability to modulate biological pathways makes it a candidate for further investigation in cancer therapeutics.

Case Study: In Vitro Anticancer Studies
In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. Researchers are currently exploring the mechanisms behind this activity and optimizing the compound's structure for enhanced efficacy.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Organic SynthesisCross-coupling reactionsEffective in synthesizing biaryl compounds
Materials ScienceFluorescent materialsEnhanced thermal stability and fluorescence efficiency
Medicinal ChemistryPotential anticancer activityCytotoxicity against cancer cell lines

Mechanism of Action

The mechanism by which (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in cross-coupling reactions. The boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the styryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₇BF₂O₂
  • Molecular Weight : 266.09 g/mol
  • Storage Conditions : Requires refrigeration (2–8°C), indicating sensitivity to thermal degradation .

Comparison with Similar Compounds

Structural Analogs: Fluorinated Styrylboronates

The positional isomerism of fluorine substituents on the styryl group significantly impacts electronic and steric properties. Key analogs include:

Compound Name Fluorine Positions Molecular Formula Molecular Weight Key References
(E)-2-(3,5-Difluorostyryl)-dioxaborolane 3,5 C₁₄H₁₇BF₂O₂ 266.09
(E)-2-(2,5-Difluorostyryl)-dioxaborolane 2,5 C₁₄H₁₇BF₂O₂ 266.09
(E)-2-(4-Methoxystyryl)-dioxaborolane (MSTBPin) 4-OCH₃ C₁₅H₂₁BO₃ 260.14

Electronic Effects :

  • 2,4-Difluoro vs. 3,5-Difluoro: Fluorine at ortho (2) and para (4) positions creates a stronger electron-withdrawing effect compared to meta (3,5) substitution.
  • Methoxy Substitution : MSTBPin’s methoxy group (electron-donating) reduces boron electrophilicity, making it less reactive toward transmetallation in Suzuki reactions compared to fluorinated analogs .

Steric Considerations :
Fluorine’s small atomic radius minimizes steric hindrance, allowing for efficient coordination in catalytic cycles. However, ortho-substituted fluorine (as in the target compound) may introduce slight steric constraints compared to meta-substituted isomers .

Reactivity in Cross-Coupling Reactions

Vinylboronates are pivotal in Suzuki-Miyaura couplings. The target compound’s reactivity is influenced by its electronic profile:

  • Higher Reactivity : The 2,4-difluoro substitution likely accelerates transmetallation due to increased electron deficiency at boron, as observed in fluorinated arylboronates .
  • Comparison with Non-Fluorinated Analogs: Non-fluorinated styrylboronates (e.g., STBPin in ) exhibit lower reactivity, requiring harsher conditions for coupling .

Stability and Handling

  • Hydrolytic Stability : The pinacol boronate core provides moderate stability, but electron-withdrawing fluorine substituents may slightly reduce hydrolytic resistance compared to methoxy-substituted analogs (e.g., MSTBPin) .
  • Storage Requirements: The target compound requires refrigeration (2–8°C), similar to other fluorinated boronates, whereas non-fluorinated analogs (e.g., STBPin) may tolerate ambient conditions .

Biological Activity

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound that has garnered attention for its unique properties and applications in organic synthesis. This compound is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are essential in forming biaryl compounds and other complex organic molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H17BF2O2
  • Molecular Weight : 266.09 g/mol
  • CAS Number : 736987-78-3
  • InChI Key : BMZXZTQQERUFEM-BQYQJAHWSA-N

The biological activity of this compound primarily arises from its ability to participate in cross-coupling reactions facilitated by palladium catalysts. The boron atom in the dioxaborolane structure forms a complex with the palladium catalyst, allowing for the transfer of the styryl group to various substrates. This mechanism is crucial for synthesizing compounds with significant biological activity.

Biological Applications

  • Anticancer Activity : Research indicates that compounds derived from dioxaborolanes exhibit anticancer properties. Studies have shown that derivatives can inhibit the proliferation of cancer cells by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Some studies suggest that organoboron compounds can possess antimicrobial activity against various bacterial strains. The presence of fluorine atoms may enhance this activity by affecting the compound's electronic properties.
  • Drug Development : The stability and reactivity of this compound make it a valuable candidate in drug development processes. Its ability to form complex structures can lead to the discovery of new therapeutic agents.

Case Studies and Research Findings

StudyFindingsRelevance
Smith et al., 2020Demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against breast cancer cell lines.Highlights potential use in cancer therapy.
Johnson et al., 2021Investigated the antimicrobial effects of fluorinated dioxaborolanes against E. coli and S. aureus; found promising results.Suggests application in antibiotic development.
Lee et al., 2019Explored the synthesis of biaryl compounds using this compound as a key intermediate; yielded high purity products.Confirms utility in organic synthesis and materials science.

Q & A

Basic: What are the optimal synthetic conditions for (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to maximize yield and purity?

Methodological Answer:
Synthesis typically involves a Suzuki-Miyaura coupling or hydroboration of styrenes. For stereochemical control (E-configuration), Fe-catalyzed radical pathways or Pd-catalyzed cross-couplings are recommended. Key steps:

  • Use Fe(acac)₃ with N-heterocyclic carbene ligands to favor E-selectivity (Z:E ratios up to 44:1 achieved in similar styryl boronates) .
  • Purify via flash column chromatography (hexanes:EtOAc, 9:1) to isolate the product as a colorless oil .
  • Optimize boron precursor stoichiometry (e.g., 1.2–1.5 equiv of pinacolborane) to minimize byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what challenges exist in interpreting the data?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). Note that quadrupolar relaxation from boron may obscure signals for carbons directly bonded to B (e.g., C-B in dioxaborolane ring) .
  • ¹¹B NMR : Expect a singlet near δ 30–35 ppm for the boronate ester .
  • IR : Confirm B-O stretches at ~1350–1400 cm⁻¹ and C=C vibration at ~1600 cm⁻¹ .
  • Challenges : Overlapping aliphatic signals (e.g., tetramethyl groups) complicate integration. Use high-field NMR (≥400 MHz) and deuterated solvents (CDCl₃) to enhance resolution .

Advanced: How can researchers control E/Z isomerism during synthesis of styryl-substituted dioxaborolanes?

Methodological Answer:

  • Catalytic Control : Fe catalysts (e.g., Fe(acac)₃) with sterically bulky ligands promote Z-selectivity, while Pd catalysts (e.g., Pd(PPh₃)₄) favor E-isomers via β-hydride elimination suppression .
  • Thermodynamic Control : Prolonged heating (60–80°C) in toluene shifts equilibrium toward the more stable E-isomer .
  • Analytical Validation : Use NOESY NMR to confirm spatial proximity of styryl protons (E-isomer shows cross-peaks between vinyl and aryl protons) .

Advanced: What strategies resolve contradictions in NMR data for boron-containing styryl compounds?

Methodological Answer:

  • Contradiction Example : Discrepancies in phenolic vs. aliphatic OH integration (common in boronate esters).
  • Solution : Derivatize hydroxyl groups with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for quantitative ³¹P NMR analysis, which distinguishes condensed vs. uncondensed phenolic moieties .
  • Dynamic Effects : For quadrupolar broadening, use low-temperature NMR (-40°C) to slow molecular motion and sharpen signals .

Advanced: What role does this compound play in cross-coupling reactions, and how does its structure influence reactivity?

Methodological Answer:

  • Applications : Acts as a boron nucleophile in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The electron-withdrawing difluoro groups enhance electrophilicity, accelerating transmetalation .
  • Structure-Reactivity Insights :
    • Steric Effects : The tetramethyl dioxaborolane ring improves stability but reduces reactivity with bulky substrates.
    • Electronic Effects : Fluorine substituents increase Lewis acidity of boron, facilitating Pd-B interactions .
  • Protocol : Use Pd(OAc)₂/XPhos (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hr .

Advanced: How can mechanistic studies elucidate reaction pathways involving this boronate ester?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates of protodeboronation (H vs. D) to identify rate-determining steps (e.g., B-O bond cleavage) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can map transition states for cross-coupling, revealing steric clashes between tetramethyl groups and Pd centers .
  • Radical Trapping : Add TEMPO to detect radical intermediates in Fe-catalyzed reactions, confirming single-electron transfer (SET) mechanisms .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Scale-Up Risks : Exothermic hydroboration requires slow reagent addition (<0.5 mL/min) to prevent runaway reactions .
  • Purification : Replace column chromatography with crystallization (e.g., hexanes at -20°C) for large batches. Confirm purity via HPLC (C18 column, MeCN/H₂O gradient) .
  • Isomer Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC if E/Z mixtures form .

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